Cas no 14264-16-5 (Bis(triphenylphosphine)nickel(II) Dichloride)

Bis(triphenylphosphine)nickel(II) Dichloride, with the formula NiCl₂(PPh₃)₂, is a coordination complex featuring a nickel(II) center bound to two triphenylphosphine ligands and two chloride anions. This air-stable, reddish-brown crystalline solid is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Kumada and Negishi couplings. Its well-defined structure and stability under standard conditions make it a reliable precursor for nickel-mediated transformations. The compound's phosphine ligands enhance solubility in organic solvents, facilitating homogeneous catalytic applications. It is valued for its efficiency in forming carbon-carbon and carbon-heteroatom bonds, making it a versatile tool in pharmaceutical and materials chemistry research.
Bis(triphenylphosphine)nickel(II) Dichloride structure
14264-16-5 structure
Product Name:Bis(triphenylphosphine)nickel(II) Dichloride
CAS No:14264-16-5
MF:C36H30Cl2NiP2
MW:654.170330524445
MDL:MFCD00009592
CID:49704
Update Time:2025-05-21

Bis(triphenylphosphine)nickel(II) Dichloride Chemical and Physical Properties

Names and Identifiers

    • Bis(triphenylphosphine)nickel(II)chloride
    • BIS(TRIPHENYLPHOSPHINE)NICKEL(2) DICHLORIDE
    • BIS(TRIPHENYLPHOSPHINE)NICKEL(II) DICHLORIDE
    • DICHLOROBIS(TRIPHENYLPHOSPHINE)NICKEL
    • DICHLOROBIS(TRIPHENYLPHOSPHINE)NICKEL(II)
    • NICKEL BIS(TRIPHENYLPHOSPHINE)DICHLORIDE
    • NICKEL(II)-BIS(TRIPHENYLPHOSPHINE) DICHLORIDE
    • TRIPHENYLPHOSPHINE NICKEL (II) CHLORIDE
    • Bis(tri-N-butylphosphine)dichloronickel
    • bis(triphenylphosphine)dichloro-nicke
    • Bis(triphenylphosphine)dichloronickel
    • Bis(triphenylphosphine)nickel dichloride
    • Dichlorobis(triphenyIphosphine)-nickel(II)
    • dichlorobis(triphenylphosphine)-nicke
    • Nickel, bis(triphenylphosphine)dichloro-
    • Nickel, dichlorobis(triphenylphosphine)-
    • Phosphine, tributyl-, compd. with nickelchloride (2:1)
    • tributyl-phosphincompd.withnickelchloride(2:1)
    • Bis(triphenylphosphine)dichloronickel(II)
    • Nickel(II)bis(triphenylphosphine) dichloride
    • NiCl2(PPh3)2
    • Phosphine, tributyl-, compd. with nickelchloride (2_1)
    • NSC 137147
    • bis(triphenylphosphine)nickle(II)
    • Dichlorobis(triphenyIphosphine)-nickel
    • Bis(triphenylphosphine)nickel(II) Dichloride
    • MDL: MFCD00009592
    • Inchi: 1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
    • InChI Key: ZBRJXVVKPBZPAN-UHFFFAOYSA-L
    • SMILES: [Ni](Cl)Cl.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 652.05500
  • Monoisotopic Mass: 652.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 6
  • Complexity: 202
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Black green solid
  • Melting Point: 250 °C (dec.) (lit.)
  • Boiling Point: 360ºCat 760 mmHg
  • Flash Point: 181.7ºC
  • Water Partition Coefficient: Insoluble
  • PSA: 27.18000
  • LogP: 4.58310
  • Sensitiveness: Hygroscopic
  • Solubility: Soluble in benzene, acetone, THF and hot ethanol solution.

Bis(triphenylphosphine)nickel(II) Dichloride Security Information

  • Symbol: GHS07 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H317,H350
  • Warning Statement: P201,P280,P308+P313
  • Hazardous Material transportation number:UN2923
  • WGK Germany:3
  • Hazard Category Code: 45-43-52/53
  • Safety Instruction: S26-S36/37/39-S45-S53
  • FLUKA BRAND F CODES:21
  • RTECS:QR6170000
  • Hazardous Material Identification: T
  • HazardClass:6.1(b)
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R20/21/22; R34; R45
  • Packing Group:III
  • Safety Term:6.1(b)
  • Packing Group:III
  • Hazard Level:6.1(b)

Bis(triphenylphosphine)nickel(II) Dichloride Customs Data

  • HS CODE:29310095
  • Customs Data:

    China Customs Code:

    29310095

Bis(triphenylphosphine)nickel(II) Dichloride Pricemore >>

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Bis(triphenylphosphine)nickel(II) Dichloride Production Method

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Amadis Chemical Company Limited
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(CAS:14264-16-5)Bis(triphenylphosphine)nickel(II) Dichloride
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:14264-16-5)Bis(triphenylphosphine)nickel(II)chloride
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Purity:99.9%
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(CAS:14264-16-5)双(三苯基膦)氯化镍
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Bis(triphenylphosphine)nickel(II) Dichloride Related Literature

Additional information on Bis(triphenylphosphine)nickel(II) Dichloride

Introduction to Bis(triphenylphosphine)nickel(II) Dichloride (CAS No. 14264-16-5)

Bis(triphenylphosphine)nickel(II) Dichloride, a compound with the chemical formula NiCl₂(PPh₃)₂, is a significant coordination complex widely utilized in the field of organometallic chemistry. This compound is characterized by its stable nickel(II) center coordinated to two triphenylphosphine ligands and two chloride ions. The CAS No. 14264-16-5 identifies it uniquely in chemical databases and literature, underscoring its importance in both academic research and industrial applications.

The synthesis of Bis(triphenylphosphine)nickel(II) Dichloride typically involves the reaction of nickel(II) chloride with triphenylphosphine in an appropriate solvent such as toluene or tetrahydrofuran (THF). The reaction is often catalyzed by a base to facilitate the coordination of phosphine ligands to the nickel center. The resulting complex is highly soluble in non-polar solvents, making it suitable for various catalytic processes.

One of the most notable applications of Bis(triphenylphosphine)nickel(II) Dichloride is as a catalyst in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The Suzuki-Miyaura coupling involves the palladium-catalyzed coupling of aryl halides or triflates with boronic acids, providing a powerful tool for constructing complex organic molecules.

Recent advancements in catalysis have highlighted the role of nickel complexes, including Bis(triphenylphosphine)nickel(II) Dichloride, as more sustainable alternatives to traditional palladium catalysts. Nickel catalysts are often more cost-effective and have a lower environmental impact, aligning with the growing emphasis on green chemistry principles. For instance, studies have demonstrated that nickel-based catalysts can achieve high yields in cross-coupling reactions while minimizing waste generation.

The ligand environment in Bis(triphenylphosphine)nickel(II) Dichloride plays a crucial role in its catalytic activity. The bulky triphenylphosphine ligands sterically hinder nucleophilic attack on the nickel center, thereby influencing reaction rates and selectivity. This characteristic makes it an excellent catalyst for reactions requiring mild conditions and high selectivity.

In addition to its use in cross-coupling reactions, Bis(triphenylphosphine)nickel(II) Dichloride has been explored in other areas such as polymerization and oxidation reactions. Its ability to activate small molecules like hydrogen has led to investigations into its potential as a hydrogenation catalyst. While not as widely used as palladium-based catalysts in this context, nickel complexes offer a promising alternative due to their lower cost and environmental footprint.

The coordination chemistry of nickel complexes has been extensively studied, and Bis(triphenylphosphine)nickel(II) Dichloride serves as a model system for understanding ligand effects on metal centers. Research has shown that subtle changes in ligand structure can significantly impact the reactivity and selectivity of nickel catalysts. This knowledge is crucial for designing new catalysts with tailored properties for specific applications.

Recent studies have also focused on the development of heterogeneous nickel catalysts based on Bis(triphenylphosphine)nickel(II) Dichloride. By anchoring the complex onto solid supports, researchers aim to improve catalyst recyclability and stability. Such heterogeneous systems are particularly attractive for industrial applications where ease of separation and reuse are critical.

The pharmaceutical industry has shown particular interest in nickel complexes due to their potential as drug candidates or prodrugs. While direct applications of Bis(triphenylphosphine)nickel(II) Dichloride as a therapeutic agent are limited, its role as a catalytic precursor has significant implications for drug synthesis. For example, it can be used to facilitate the introduction of aryl groups into biologically active molecules, enhancing their pharmacological properties.

In conclusion, Bis(triphenylphosphine)nickel(II) Dichloride (CAS No. 14264-16-5) is a versatile and important coordination complex with broad applications in catalysis, materials science, and pharmaceutical research. Its unique properties make it an excellent candidate for developing new catalysts and synthetic methods that align with the principles of green chemistry. As research continues to uncover new applications for nickel complexes, their importance in modern chemistry is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14264-16-5)Bis(triphenylphosphine)nickel(II) Dichloride
A807938
Purity:99%
Quantity:100g
Price ($):160.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:14264-16-5)Bis(triphenylphosphine)nickel(II)chloride
sfd19079
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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